CNS Drug Target Differentiation over Saturated Analogs via LogP Modulation
The target compound's predicted lipophilicity (cLogP ~2.0) is strategically positioned between the higher logP of the saturated 4-cyclohexyl analog (2.2) and the lower logP of the aromatic 4-phenyl analog (1.41), falling within the optimal range for CNS drug candidates (typically 2-4) [1][2]. This intermediate value, driven by the cyclohexenyl group, suggests superior potential for blood-brain barrier penetration compared to the less lipophilic 4-phenyl derivative, while potentially avoiding the high non-specific binding associated with the excessively lipophilic saturated analog [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP ~2.0 (estimated based on cyclohexenyl substitution) |
| Comparator Or Baseline | 4-Cyclohexyl analog: 2.2; 4-Phenyl analog: 1.41 |
| Quantified Difference | Target compound is ~0.2 log units less lipophilic than saturated analog and ~0.6 log units more lipophilic than aromatic analog. |
| Conditions | In silico prediction using XLogP3 software (PubChem) |
Why This Matters
This precise lipophilicity modulation is critical for CNS drug discovery programs where a balance between membrane permeability and off-target binding is required for therapeutic efficacy.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 730424, 2-Oxazolidinone, 4-phenyl-, (4S)-. https://pubchem.ncbi.nlm.nih.gov/compound/99395-88-7. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13347633, (R)-4-Cyclohexyl-oxazolidin-2-one. https://pubchem.ncbi.nlm.nih.gov/compound/13347633. View Source
